N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide
Description
"N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide" is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety and a 4-phenylbutanamide side chain. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity .
Synthetic routes for analogous compounds involve condensation reactions of functionalized pyrimidine intermediates with substituted amines or carbonyl derivatives. For example, describes the synthesis of bis- and tris-substituted dihydropyrimidinones via column chromatography , and highlights hydrazide derivatives formed through Schiff base reactions in DMSO/H₂O .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H17N5O2/c23-15(9-4-8-13-6-2-1-3-7-13)20-14-12-18-17(21-16(14)24)22-11-5-10-19-22/h1-3,5-7,10-12H,4,8-9H2,(H,20,23)(H,18,21,24) |
InChI Key |
KSXHZZIRPFLQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide involves constructing the pyrimidinone ring substituted at the 2-position by a pyrazolyl group and at the 5-position by an amide linked to a 4-phenylbutanoyl moiety. The preparation can be broadly divided into the following key steps:
- Formation of a β-ketoamide intermediate.
- Cyclocondensation to form the dihydropyrimidinone ring.
- Introduction of the pyrazole substituent.
- Final amide bond formation with 4-phenylbutanoic acid or its derivatives.
Detailed Synthetic Route
A representative synthetic approach, adapted from structure-based optimization studies of related pyrimidinone derivatives, is as follows:
Step 1: β-Ketoamide Formation
- Condensation of a 1H-pyrazol-1-yl-substituted amine with a suitable β-ketoester or β-ketoacid derivative.
- For example, condensation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with (1-methyl-1H-pyrazol-4-yl)methanamine yields a β-ketoamide intermediate.
- This intermediate is crucial as it sets the stage for pyrimidinone ring formation.
Step 2: Pyrimidinone Ring Cyclization
- The β-ketoamide is reacted with aldehydes and thiourea or guanidine derivatives under heating, often in a sealed microwave vial at elevated temperatures (e.g., 150–170 °C).
- This step forms the tetrahydropyrimidine or dihydropyrimidinone core via a cyclocondensation reaction.
- For instance, condensation with 2-chlorobenzaldehyde and thiourea produces a 2-thioxo-tetrahydropyrimidine intermediate.
Step 4: Amide Bond Formation with 4-Phenylbutanamide
- The final amide linkage is formed by coupling the pyrimidinone intermediate with 4-phenylbutanoyl chloride or an activated ester.
- Alternatively, the amide can be introduced earlier as part of the β-ketoamide precursor.
- Purification is typically achieved by reverse-phase chromatography or silica gel column chromatography.
Representative Experimental Procedure
From the synthetic procedures reported in the literature for similar compounds:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2,2,6-trimethyl-4H-1,3-dioxin-4-one + (1-methyl-1H-pyrazol-4-yl)methanamine, p-xylene, 150 °C, 30 min (microwave) | Formation of β-ketoamide intermediate | Crude product used directly |
| 2 | β-ketoamide + 2-chlorobenzaldehyde + thiourea, sealed vial, 170 °C, 2 h | Cyclocondensation to tetrahydropyrimidine | Purified by chromatography |
| 3 | Nucleophilic substitution with mercuric acetate or direct amide coupling | Introduction of pyrazole and amide moieties | Purification by HPLC or silica gel |
| 4 | Hydrolysis and rearrangement steps if required | Final functional group adjustments | Final compound isolated as TFA salt |
Analytical Characterization
- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 458.1 for related compounds).
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) and chromatographic purity assessments are standard.
Research Findings and Optimization
Structure-Activity Relationship (SAR) Insights
- Substitutions on the pyrimidinone ring and the phenylbutanamide side chain influence biological activity.
- Pyrazole substitution at the 2-position is critical for activity modulation.
- Variations in the amide substituent (e.g., phenylbutanamide vs. other aryl or alkyl amides) affect potency and solubility.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert ketone or amide groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions could range from mild (room temperature) to harsh (high temperature and pressure), depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide could be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a therapeutic agent. The presence of the pyrazole and pyrimidine rings suggests possible activity as an enzyme inhibitor or receptor modulator. Research could focus on its effects on various biological pathways and its potential use in treating diseases such as cancer or infectious diseases.
Industry
In industry, N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide could be used in the development of new materials with unique properties. For example, it might be incorporated into polymers or coatings to enhance their thermal stability, mechanical strength, or chemical resistance.
Mechanism of Action
The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various signaling pathways, leading to changes in cellular function or gene expression. Detailed studies would be needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural similarities with several derivatives reported in the literature. Key analogues include:
Key Observations
Substituent Effects on Physicochemical Properties: The target compound’s 4-phenylbutanamide group likely increases lipophilicity compared to carbohydrazide derivatives (e.g., Compound 1, A1B74), which may improve membrane permeability .
Synthetic Feasibility :
- Analogs in –2 were synthesized via modular approaches (e.g., Schiff base formation, S-substituted intermediates), suggesting scalability for the target compound .
Research Findings and Implications
- Structural Confirmation : Analogous compounds (e.g., ) were validated via ¹H/¹³C NMR, HRMS, and HPLC, emphasizing the importance of spectroscopic techniques for characterizing the target compound .
- Pharmacological Potential: Pyrimidine-pyrazole hybrids (e.g., –10) are explored for kinase inhibition and antimicrobial activity, suggesting similar avenues for the target compound .
- Computational Tools : –4 highlight the use of SHELX software for crystallographic refinement, which could aid in resolving the target’s 3D structure if crystallized .
Biological Activity
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 301.34 g/mol. The compound features a complex structure that includes both pyrazole and pyrimidine ring systems, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCC(CC1)CC(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit substantial antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of specific functional groups in the structure of this compound may enhance its antimicrobial efficacy by interacting with microbial enzymes or cellular structures .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well documented. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that these compounds can significantly reduce inflammation in models of acute and chronic inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives is a focal point in current research. Some studies suggest that compounds like this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory and proliferative pathways.
- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing cellular responses.
- Gene Expression Modulation : By affecting transcription factors or signaling molecules, the compound may alter gene expression patterns related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds:
Study 1: Anti-inflammatory Activity
A study by Selvam et al. synthesized novel pyrazole derivatives and tested their anti-inflammatory effects on TNF-alpha and IL-6 levels. Results indicated that certain derivatives exhibited up to 85% inhibition compared to standard treatments .
Study 2: Antimicrobial Efficacy
Burguete et al. reported the synthesis of 1,5-diaryl pyrazole compounds showing significant antimicrobial activity against E. coli and S. aureus. The study highlighted the importance of specific substituents in enhancing antimicrobial properties .
Study 3: Anticancer Properties
Research by Chovatia et al. examined the anticancer potential of pyrazole derivatives against various cancer cell lines. Compounds demonstrated promising results in inhibiting tumor growth through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
